molecular formula C10H16N2O2 B1391196 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1177317-50-8

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1391196
CAS No.: 1177317-50-8
M. Wt: 196.25 g/mol
InChI Key: OWRQOTQSSHRKNO-UHFFFAOYSA-N
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Description

    Reagents: The ethylated pyrazole derivative and bromoacetic acid.

    Conditions: The reaction is conducted in the presence of a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution and formation of the propanoic acid moiety.

Industrial Production Methods

Industrial production of 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid typically involves large-scale batch or continuous processes. The key steps include the synthesis of the pyrazole core, functional group modifications, and purification through crystallization or chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used.

  • Cyclization of Hydrazine Derivatives

      Reagents: Hydrazine hydrate, β-ketoester (e.g., ethyl acetoacetate), and an acid or base catalyst.

      Conditions: The reaction mixture is heated under reflux for several hours to promote cyclization and formation of the pyrazole ring.

  • Functional Group Modification

      Reagents: The synthesized pyrazole derivative, ethyl iodide, and a base (e.g., potassium carbonate).

      Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to introduce the ethyl group at position 4.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction of the pyrazole ring can yield dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propanoic acid moiety.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

      Conditions: Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

  • Reduction

      Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

      Conditions: Reactions are performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

  • Substitution

      Reagents: Alkyl halides, acyl chlorides.

      Conditions: Reactions are conducted in the presence of a base (e.g., sodium hydroxide) in organic solvents.

Major Products Formed

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: Similar structure with a methyl group instead of an ethyl group at position 4.

    3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid: Similar structure with a butanoic acid moiety instead of a propanoic acid moiety.

    3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: Similar structure with an acetic acid moiety instead of a propanoic acid moiety.

Uniqueness

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-9-7(2)11-12(8(9)3)6-5-10(13)14/h4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRQOTQSSHRKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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